N3-[(Tetrahydro-2-furanyl)methyl]uridine
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Overview
Description
N3-[(Tetrahydro-2-furanyl)methyl]uridine is a uridine analogue, which means it is structurally similar to uridine, a nucleoside that is a component of RNA. This compound has potential antiepileptic effects and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine typically involves the modification of uridineSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps to laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and regulatory compliance .
Chemical Reactions Analysis
Types of Reactions
N3-[(Tetrahydro-2-furanyl)methyl]uridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound .
Scientific Research Applications
N3-[(Tetrahydro-2-furanyl)methyl]uridine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its potential antiepileptic and anxiolytic effects.
Medicine: Explored as a potential therapeutic agent for epilepsy, anxiety, and hypertension.
Mechanism of Action
The mechanism of action of N3-[(Tetrahydro-2-furanyl)methyl]uridine involves its interaction with specific molecular targets and pathways. As a uridine analogue, it may mimic the effects of uridine in the body, potentially modulating neurotransmitter levels and influencing neuronal activity. This modulation could underlie its antiepileptic and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Uridine: The parent compound, involved in RNA synthesis and various metabolic processes.
Cytidine: Another nucleoside with similar structural features.
Thymidine: A nucleoside involved in DNA synthesis
Uniqueness
N3-[(Tetrahydro-2-furanyl)methyl]uridine is unique due to the presence of the tetrahydro-2-furanyl group, which may confer distinct pharmacological properties compared to other nucleosides. This structural modification could enhance its stability, bioavailability, and therapeutic potential .
Properties
Molecular Formula |
C14H20N2O7 |
---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H20N2O7/c17-7-9-11(19)12(20)13(23-9)15-4-3-10(18)16(14(15)21)6-8-2-1-5-22-8/h3-4,8-9,11-13,17,19-20H,1-2,5-7H2/t8?,9-,11?,12+,13-/m1/s1 |
InChI Key |
HBWAFTROEHIWBO-HTEVANTCSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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